3-(3,5-Dichlorophenyl)-2-oxopropanoic acid

Catalog No.
S14051823
CAS No.
M.F
C9H6Cl2O3
M. Wt
233.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,5-Dichlorophenyl)-2-oxopropanoic acid

Product Name

3-(3,5-Dichlorophenyl)-2-oxopropanoic acid

IUPAC Name

3-(3,5-dichlorophenyl)-2-oxopropanoic acid

Molecular Formula

C9H6Cl2O3

Molecular Weight

233.04 g/mol

InChI

InChI=1S/C9H6Cl2O3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14)

InChI Key

AIWZBFDXFOBWOM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CC(=O)C(=O)O

3-(3,5-Dichlorophenyl)-2-oxopropanoic acid is an organic compound characterized by a propanoic acid backbone with a ketone functional group and a dichlorophenyl moiety. The molecular formula of this compound is C10H8Cl2O3C_10H_8Cl_2O_3, and it has a molecular weight of approximately 247.08 g/mol. The presence of chlorine atoms at the 3 and 5 positions of the phenyl ring significantly influences its chemical properties and biological activities.

, including:

  • Oxidation: It can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives, utilizing reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
  • Substitution: Electrophilic aromatic substitution can occur on the dichlorophenyl ring, allowing for the introduction of additional substituents under acidic conditions.

Research indicates that 3-(3,5-Dichlorophenyl)-2-oxopropanoic acid possesses notable biological activities. It has been studied for its potential antimicrobial properties and anti-inflammatory effects. The dichlorophenyl group is known to interact with various biological targets, including enzymes and receptors, which may inhibit their activity and lead to significant biological effects.

The synthesis of 3-(3,5-Dichlorophenyl)-2-oxopropanoic acid typically involves several steps:

  • Friedel-Crafts Acylation: The initial step involves acylating 3,5-dichlorobenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Oxidation: The resulting product is then subjected to oxidation to introduce the oxo group, forming the 2-oxopropanoic acid moiety.

In industrial settings, production methods may include continuous flow reactors and optimized reaction conditions to enhance yield and purity.

3-(3,5-Dichlorophenyl)-2-oxopropanoic acid finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development, particularly in antimicrobial and anti-inflammatory therapies.
  • Agricultural Chemicals: It can be utilized as an intermediate in the synthesis of pesticides or herbicides due to its reactive properties.

Studies on the interactions of 3-(3,5-Dichlorophenyl)-2-oxopropanoic acid with biological systems have focused on its mechanism of action. This compound may bind to specific molecular targets, leading to inhibition or modulation of enzymatic activity. Such interactions suggest potential therapeutic applications that warrant further investigation.

Several compounds share structural similarities with 3-(3,5-Dichlorophenyl)-2-oxopropanoic acid. Here are some notable examples:

Compound NameStructure Characteristics
3-(3,4-Dichlorophenyl)-2-oxopropanoic acidSimilar structure but with chlorine at different positions
3-(3,5-Dimethylphenyl)-2-oxopropanoic acidContains methyl groups instead of chlorine
3-(4-Chlorophenyl)-2-oxopropanoic acidChlorine substitution at different positions

Uniqueness

The uniqueness of 3-(3,5-Dichlorophenyl)-2-oxopropanoic acid lies in the specific positioning of chlorine atoms on the phenyl ring. This arrangement influences its reactivity and interaction with biological targets compared to other dichlorophenyl derivatives. Variations in substituents can significantly alter electronic properties and steric hindrance, affecting how these compounds engage with enzymes or receptors.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

231.9693994 g/mol

Monoisotopic Mass

231.9693994 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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